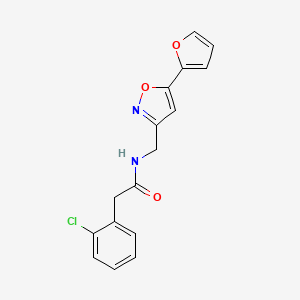
2-(2-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide, also known as CFI-400945, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of cancer, specifically in inhibiting the growth of tumor cells.
Applications De Recherche Scientifique
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on related acetamide analogs, such as those incorporating chlorophenyl and furan-2-yl groups, has demonstrated their potential in photovoltaic applications and ligand-protein interactions. Studies have shown that these compounds can serve as efficient photosensitizers in dye-sensitized solar cells due to their good light-harvesting efficiency and favorable energy levels for electron injection. Additionally, their interaction with biological targets like Cyclooxygenase 1 (COX1) has been explored through molecular docking, indicating potential biomedical applications. These findings underscore the multifaceted research interests surrounding acetamide derivatives in both renewable energy and medicinal chemistry domains (Mary et al., 2020).
Antifungal and Anticancer Properties
The antifungal efficacy of acetamide derivatives, especially those featuring furan-2-yl and isoxazolyl groups, has been documented against a range of fungi species. Synthesis efforts aimed at exploring the antimicrobial spectrum of these compounds reveal significant activity, comparable to established antifungal agents like ketoconazole. This suggests a promising avenue for developing new antifungal therapies leveraging the structural attributes of these acetamides (Kaplancıklı et al., 2013). Concurrently, certain acetamide derivatives harboring the furan and chlorophenyl moieties have shown potent anticancer activities. These compounds induce apoptosis in human leukemia cells, highlighting their potential as therapeutic agents in cancer treatment. The variation in functional groups attached to the acetamide backbone appears to significantly influence their cytotoxic properties, opening up possibilities for targeted drug design (Chandrappa et al., 2009).
Antitubercular Activity
The antitubercular potential of compounds featuring the furan nucleus, including those with structural similarities to the specified acetamide, has been investigated. These studies aim to identify novel therapeutics against tuberculosis by synthesizing and evaluating derivatives for their activity against bacterial and fungal pathogens. The inclusion of the furan-2-yl group in these structures is part of a broader strategy to enhance the antimicrobial efficacy of new chemical entities (Bhoot, Khunt, & Parekh, 2011).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-5-2-1-4-11(13)8-16(20)18-10-12-9-15(22-19-12)14-6-3-7-21-14/h1-7,9H,8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMMGSGCIFQVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

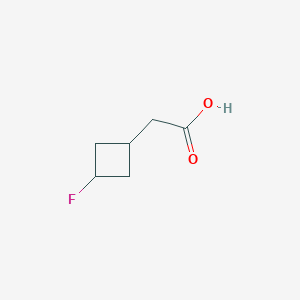

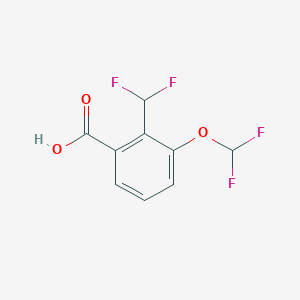
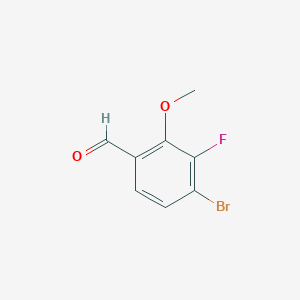
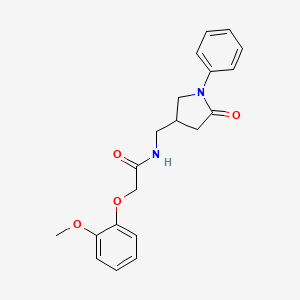

![N-(4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2636146.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2636147.png)
![8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2636148.png)

![Ethyl 3-methyl-5-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2636152.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2636153.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2636154.png)
![8-methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2636155.png)